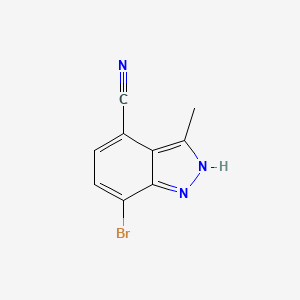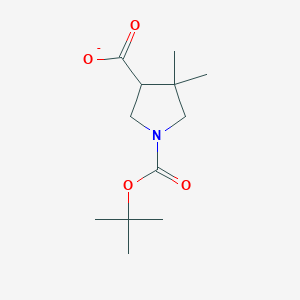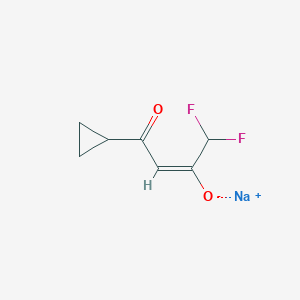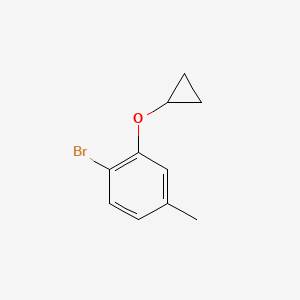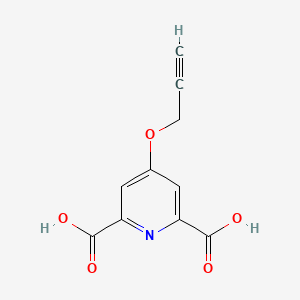
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and two carboxylic acid groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Substitution Reaction: The hydroxyl group of prop-2-yn-1-ol is reacted with pyridine-2,6-dicarboxylic acid in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
作用機序
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid groups can chelate metal ions, forming stable complexes that can modulate the activity of metalloproteins and enzymes.
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the prop-2-yn-1-yloxy group but shares the pyridine ring and carboxylic acid groups.
2,4-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 4 positions.
2,6-Pyridinedicarbonyl dichloride: A derivative with dichloride groups instead of carboxylic acids.
Uniqueness
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H7NO5 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC名 |
4-prop-2-ynoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h1,4-5H,3H2,(H,12,13)(H,14,15) |
InChIキー |
ZVFZYUQHKUHLLJ-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


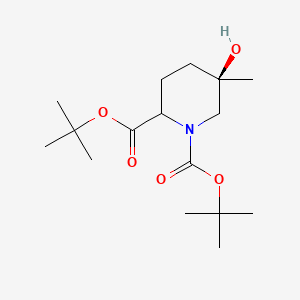
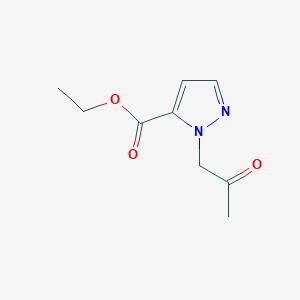

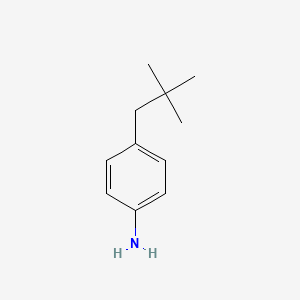
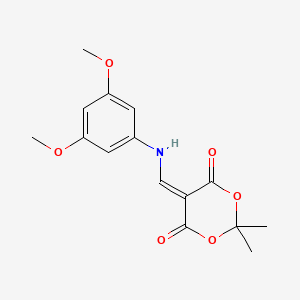
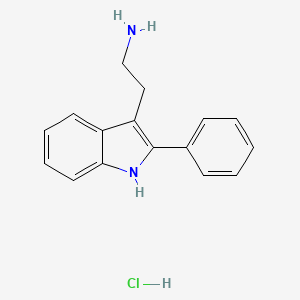

![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
